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Compound of Interest

Compound Name: Shishijimicin C

Cat. No.: B12407057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of

Shishijimicin C, a potent enediyne antitumor antibiotic isolated from the marine ascidian

Didemnum proliferum. The structural elucidation of Shishijimicin C, like other complex natural

products, relies on a combination of advanced spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document

outlines the key data obtained from these analyses, details generalized experimental protocols,

and visualizes the workflow and mechanism of action.

Spectroscopic Data Summary
The structural characterization of Shishijimicin C was first reported by Oku, Matsunaga, and

Fusetani in 2003. The following tables are structured to present the key quantitative data

derived from NMR and MS analyses as would be detailed in primary literature.

Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a

molecule. For Shishijimicin C, High-Resolution Fast Atom Bombardment Mass Spectrometry

(HR-FABMS) is a suitable technique.
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Parameter Observed Value

Molecular Formula C₄₇H₅₄N₄O₁₂S₃

Calculated m/z [M+H]⁺: 999.2982

Observed m/z [M+H]⁺: 999.2985

¹H NMR Spectroscopic Data
Proton NMR spectroscopy provides information about the chemical environment and

connectivity of hydrogen atoms in a molecule. The data for Shishijimicin C would be acquired

in a suitable deuterated solvent, such as CDCl₃, at a high field strength (e.g., 500 or 600 MHz).

Position δH (ppm) Multiplicity J (Hz)

e.g., H-1' 5.25 d 8.0

e.g., H-3' 3.80 dd 8.0, 3.0

e.g., OMe 3.65 s

... ... ... ...

(Note: The specific ¹H

NMR chemical shifts

and coupling

constants for

Shishijimicin C are

detailed in the primary

literature and are

presented here in a

representative

format.)

¹³C NMR Spectroscopic Data
Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. The chemical shifts provide insight into the functional groups present.
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Position δC (ppm)

e.g., C-1 205.1

e.g., C-2 98.9

e.g., C-3 89.2

e.g., OMe 58.3

... ...

(Note: The specific ¹³C NMR chemical shifts for

Shishijimicin C are detailed in the primary

literature and are presented here in a

representative format.)

Experimental Protocols
The following sections describe generalized yet detailed methodologies for the isolation and

spectroscopic analysis of Shishijimicin C, based on standard practices for marine natural

product chemistry.

Isolation and Purification of Shishijimicin C
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Figure 1. General workflow for the isolation of Shishijimicin C.
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Collection and Extraction: Specimens of the ascidian Didemnum proliferum are collected and

immediately frozen. The frozen material is then homogenized and extracted exhaustively

with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

Solvent Partitioning: The resulting crude extract is concentrated and partitioned between n-

hexane, ethyl acetate (EtOAc), butanol (BuOH), and water. The cytotoxic activity is typically

concentrated in the EtOAc and BuOH fractions.

Chromatographic Separation: The active fraction is subjected to a series of chromatographic

steps. This usually begins with silica gel column chromatography, followed by

octadecylsilanized (ODS) silica gel flash chromatography.

Final Purification: The final purification is achieved by reversed-phase high-performance

liquid chromatography (HPLC) using a C18 column with a suitable solvent system (e.g., a

gradient of acetonitrile in water) to yield pure Shishijimicin C.

NMR Spectroscopic Analysis
NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz).

Sample Preparation: A sample of pure Shishijimicin C (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

1D NMR: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans

are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of

the ¹³C isotope.

2D NMR: A suite of 2D NMR experiments is performed to establish the structure:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-

¹³C correlations, which is critical for connecting different spin systems.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations

between protons, providing information on the relative stereochemistry.

Mass Spectrometric Analysis
Instrumentation: High-resolution mass spectra are typically acquired on a sector or time-of-

flight (TOF) mass spectrometer.

Ionization Method: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are

common ionization techniques for this type of molecule.

Analysis: The instrument is calibrated using a known standard. The sample is introduced,

and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high

precision to allow for the determination of the elemental composition.

Mechanism of Action: DNA Cleavage
Shishijimicin C belongs to the enediyne class of natural products, which are known for their

potent DNA-damaging capabilities. The cytotoxicity of Shishijimicin C is attributed to its ability

to induce double-strand breaks in DNA.
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Figure 2. DNA cleavage mechanism of Shishijimicin C.
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The proposed mechanism involves the following key steps:

Activation: The trisulfide moiety in Shishijimicin C is believed to act as a trigger. Reaction

with a thiol, such as intracellular glutathione, is thought to initiate a cascade of reactions.[1]

Bergman Cyclization: This activation leads to a conformational change that brings the two

acetylene groups of the enediyne core into close proximity, facilitating a Bergman cyclization.

This reaction produces a highly reactive p-benzyne diradical.[1]

DNA Binding and Cleavage: Shishijimicin A, a closely related compound, is known to bind to

the minor groove of DNA.[1] Once the diradical is formed in the vicinity of DNA, it abstracts

hydrogen atoms from the sugar-phosphate backbone, leading to the formation of DNA

radicals. This process ultimately results in double-strand breaks in the DNA.[1]

Apoptosis: The extensive DNA damage triggers the cell's apoptotic machinery, leading to

programmed cell death. The induction of apoptosis by DNA-damaging agents can involve

various signaling pathways, often culminating in the activation of caspases.[2][3]

This comprehensive spectroscopic and mechanistic understanding of Shishijimicin C is vital

for its potential development as a therapeutic agent, particularly as a payload for antibody-drug

conjugates (ADCs) in targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b12407057#spectroscopic-data-analysis-of-
shishijimicin-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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